molecular formula C21H21N3O4 B6023620 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one

Cat. No.: B6023620
M. Wt: 379.4 g/mol
InChI Key: BJQSJRSWXGNTPZ-UHFFFAOYSA-N
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Description

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Phenol derivatives in the presence of a base like NaOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(morpholin-4-YL)ethan-1-one is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system is less aromatic than other heterocycles, making it more reactive and versatile in organic synthesis .

Properties

IUPAC Name

2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-15-6-2-3-7-16(15)20-22-21(28-23-20)17-8-4-5-9-18(17)27-14-19(25)24-10-12-26-13-11-24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQSJRSWXGNTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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